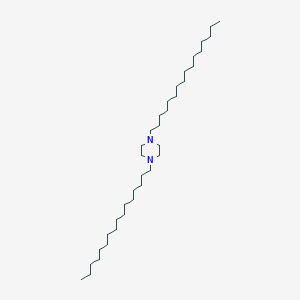

1,4-Dihexadecylpiperazine

Beschreibung

1,4-Dihexadecylpiperazine is a piperazine derivative substituted with two hexadecyl (C₁₆H₃₃) chains at the 1 and 4 positions. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, serves as the core structure.

Eigenschaften

CAS-Nummer |

82394-24-9 |

|---|---|

Molekularformel |

C36H74N2 |

Molekulargewicht |

535.0 g/mol |

IUPAC-Name |

1,4-dihexadecylpiperazine |

InChI |

InChI=1S/C36H74N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35-38(36-34-37)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |

InChI-Schlüssel |

FZDJATJEILMLBW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCN1CCN(CC1)CCCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1,4-Dihexadecylpiperazine typically involves the reaction of piperazine with hexadecyl halides under specific conditions. One common method is the nucleophilic substitution reaction, where piperazine reacts with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

1,4-Dihexadecylpiperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common for this compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed depend on the specific reaction and conditions employed .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Baustein in der Synthese komplexer organischer Moleküle und Polymere verwendet.

Biologie: Forschungen haben sein Potenzial als Tensid und Emulgator in biologischen Systemen untersucht.

Medizin: Vorläufige Studien deuten darauf hin, dass Derivate von 1,4-Dihexadecylpiperazin antimikrobielle und antivirale Eigenschaften haben könnten.

Industrie: Es wird bei der Formulierung von Spezialchemikalien und -materialien verwendet, darunter Schmierstoffe, Beschichtungen und Klebstoffe.

Wirkmechanismus

Der Wirkmechanismus von 1,4-Dihexadecylpiperazin hängt in erster Linie mit seiner Fähigkeit zusammen, mit biologischen Membranen und Proteinen zu interagieren. Seine amphiphile Natur ermöglicht es ihm, sich in Lipiddoppelschichten einzulagern und die Membranfluidität und -permeabilität zu verändern. Dies kann die Funktion membrangebundener Proteine und Enzyme beeinflussen und zu verschiedenen biologischen Effekten führen .

Auf molekularer Ebene kann 1,4-Dihexadecylpiperazin bestimmte Rezeptoren oder Ionenkanäle angreifen und deren Aktivität modulieren. So wurde gezeigt, dass es mit GABA-Rezeptoren interagiert und möglicherweise die Neurotransmission und neuronale Aktivität beeinflusst .

Wirkmechanismus

The mechanism of action of 1,4-Dihexadecylpiperazine is primarily related to its ability to interact with biological membranes and proteins. Its amphiphilic nature allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects .

At the molecular level, this compound may target specific receptors or ion channels, modulating their activity. For example, it has been shown to interact with GABA receptors, potentially influencing neurotransmission and neuronal activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1,4-Dimethylpiperazine

- Structure : Piperazine with methyl (-CH₃) substituents.

- Molecular Weight : 114.19 g/mol .

- Key Differences: The hexadecyl chains in 1,4-dihexadecylpiperazine confer extreme lipophilicity compared to the polar methyl groups. 1,4-Dimethylpiperazine is volatile and water-soluble, whereas the dihexadecyl derivative is expected to be insoluble in water and form micelles or vesicles in nonpolar solvents.

- Applications : 1,4-Dimethylpiperazine is used in polymer catalysis , while the dihexadecyl variant may serve as a surfactant or lipid bilayer component .

Homopiperazine (1,4-Diazepane)

- Structure : A seven-membered ring analog of piperazine with two nitrogen atoms.

- Key Differences :

- Homopiperazine exhibits longer C–C bonds (1.54–1.58 Å) and reduced ring strain compared to piperazine .

- The ¹⁵N-NMR spectrum of homopiperazine shows distinct shifts (δ = −343.0 and −347.5 ppm) due to ring size and electronic effects .

- This compound retains the six-membered piperazine core, likely maintaining shorter bond lengths and higher rigidity than homopiperazine derivatives.

Benzylpiperazine Derivatives

- Examples : 1-(3-Trifluoromethylphenyl)piperazine, 1-(4-methoxyphenyl)piperazine .

- Key Differences: Aromatic substituents enhance π-π stacking and electronic interactions, whereas alkyl chains (e.g., hexadecyl) prioritize hydrophobic interactions. Benzylpiperazine derivatives are often bioactive (e.g., CNS agents) , whereas dihexadecylpiperazine’s applications may focus on material science due to its nonpolar nature.

1-Benzyl-1,4-diazepane

- Structure : A homopiperazine derivative with a benzyl group.

- Key Differences :

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Piperazine Derivatives

Research Findings and Implications

- Synthetic Challenges : Long alkyl chains (e.g., hexadecyl) complicate purification due to low polarity, contrasting with smaller analogs like 1,4-dimethylpiperazine, which are easily distilled .

- Thermal Stability : Piperazine derivatives with bulky substituents (e.g., homopiperazine-metal complexes) exhibit enhanced thermal stability, suggesting dihexadecylpiperazine may resist degradation at high temperatures .

- Biological Relevance : While phenyl- and benzyl-piperazines interact with neurotransmitter receptors , alkylated variants like dihexadecylpiperazine are less likely to cross the blood-brain barrier but may enhance membrane permeability in delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.